Phosphonium, (diphenylmethyl)triphenyl-, bromide
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Overview
Description
Diphenylmethylenetriphenylphosphorane is an organophosphorus compound known for its role as a stable phosphonium ylide. It is a highly polar and basic species, often used in organic synthesis, particularly in the Wittig reaction to form alkenes from carbonyl compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenylmethylenetriphenylphosphorane is typically prepared by the deprotonation of diphenylmethyltriphenylphosphonium bromide using a strong base such as sodium ethoxide in ether . The reaction is carried out under an atmosphere of dry nitrogen to prevent the compound from decomposing. The resulting ylide is isolated as a red crystalline solid .
Industrial Production Methods: The use of strong bases and controlled environments is crucial to ensure the stability and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Diphenylmethylenetriphenylphosphorane primarily undergoes carbonyl olefination reactions, where it reacts with aldehydes and ketones to form alkenes . This reaction is a key step in the Wittig reaction, which is widely used in organic synthesis.
Common Reagents and Conditions: The common reagents used in reactions with diphenylmethylenetriphenylphosphorane include aldehydes, ketones, and strong bases such as sodium ethoxide . The reactions are typically carried out in solvents like benzene or ether under an inert atmosphere to prevent decomposition .
Major Products: The major products formed from reactions involving diphenylmethylenetriphenylphosphorane are alkenes and triphenylphosphine oxide . These products are often isolated and purified using chromatographic techniques .
Scientific Research Applications
Diphenylmethylenetriphenylphosphorane has a wide range of applications in scientific research. It is extensively used in organic synthesis for the preparation of alkenes through the Wittig reaction . Additionally, it has been studied for its reactivity with various substituted aromatic aldehydes to form triaryl-substituted ethylenes . Its unique properties make it a valuable tool in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of diphenylmethylenetriphenylphosphorane involves the formation of a ylide intermediate, which reacts with carbonyl compounds to form alkenes . The phosphorus atom in the ylide is highly nucleophilic, allowing it to attack the electrophilic carbonyl carbon. This reaction proceeds through a four-membered ring transition state, resulting in the formation of the desired alkene and triphenylphosphine oxide .
Comparison with Similar Compounds
Similar Compounds:
- Methylenetriphenylphosphorane
- (Chloromethylene)triphenylphosphorane
- Methoxymethylenetriphenylphosphine
- Carbomethoxymethylenetriphenylphosphorane
Uniqueness: Diphenylmethylenetriphenylphosphorane is unique due to its stability and reactivity as a phosphonium ylide. Its ability to form stable ylides and undergo carbonyl olefination reactions makes it a valuable reagent in organic synthesis . Compared to other similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of synthetic applications .
Properties
Molecular Formula |
C31H25P |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
benzhydrylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C31H25P/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27)32(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H |
InChI Key |
LBVBWNIYTSGDNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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